6-Hydroxyestriol

Analytical Chemistry Clinical Chemistry Pregnancy Monitoring

Researchers quantifying urinary estriol face interference from endogenous metabolites and significant run-to-run variability. 6-Hydroxyestriol (CAS 14507-00-7) eliminates these issues as a validated GLC internal standard, delivering 96-102% analytical recovery and 4.4% CV between-day precision. - Use as a CYP3A4/CYP1A2 pathway marker in hepatocyte or microsomal Phase I metabolism studies. - Employ the 6α-hydroxyestriol 3-sulfate 6-hemisuccinate hapten for bridge-heterologous ELISA (sensitivity 10 pg, r=0.96 vs RIA). - Obtain specific 6α- or 6β-epimers via solvent-controlled sodium borohydride reduction for stereochemical investigations.

Molecular Formula C18H24O4
Molecular Weight 304.4 g/mol
CAS No. 14507-00-7
Cat. No. B078679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyestriol
CAS14507-00-7
Synonyms6 alpha-hydroxyestriol
6-hydroxyestriol
Molecular FormulaC18H24O4
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2O)O)CC(C4=C3C=CC(=C4)O)O
InChIInChI=1S/C18H24O4/c1-18-5-4-11-10-3-2-9(19)6-13(10)15(20)7-12(11)14(18)8-16(21)17(18)22/h2-3,6,11-12,14-17,19-22H,4-5,7-8H2,1H3/t11-,12-,14+,15?,16-,17+,18+/m1/s1
InChIKeyAAKRPOLRKWJRRV-ZVBAVIFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxyestriol: Analytical & Metabolic Research


6-Hydroxyestriol (CAS 14507-00-7) is a monooxygenated metabolite of the endogenous estrogen estriol, formed via the minor 6α-hydroxylation pathway. This compound, also referred to as 6α-hydroxyestriol, is a C18H24O4 steroid tetrol with a molecular weight of 304.4 g/mol, representing an alternative metabolic route distinct from the predominant 16α-hydroxylation and 2-hydroxylation pathways of estriol metabolism . As an endogenous estrogen metabolite found in human pregnancy urine [1], it serves primarily as a research tool for investigating the specific cytochrome P450 enzymes responsible for 6-hydroxylation and as an analytical standard for quantifying estrogen metabolites in biological matrices.

Internal standard Reported fit for urinary estriol GLC quantification
Pathway probe Marker for estriol 6-hydroxylation CYP studies
Hapten precursor Derivative for estriol 3-sulfate immunoassay
Stereochemical standard Epimer-defined reference for configurational studies

6-Hydroxyestriol vs. Other Estrogen Metabolites


In-class estrogen metabolites cannot be simply interchanged due to significant differences in their biological activity, receptor binding profiles, and metabolic origins. For instance, while estriol itself binds to estrogen receptors with relative binding affinities of 14 and 21 for ERα and ERβ respectively [1], its hydroxylated derivatives exhibit markedly different behaviors: 2-hydroxyestriol demonstrates weak receptor binding (Kd = 1.27 ± 0.26 nM in hypothalamus) [2], whereas 15α-hydroxyestriol (estetrol) shows a distinct binding profile with a Ki of 4.9 nM for ERα [3]. The 6-hydroxylation pathway, catalyzed by specific CYP enzymes including CYP3A4 and CYP1A2 [4], produces a metabolite with unique physicochemical and analytical properties that differentiate it from both the parent compound and other hydroxylated analogs. The specific evidence below quantifies these differences, establishing why 6-hydroxyestriol cannot be replaced by estriol, 2-hydroxyestriol, 4-hydroxyestriol, or 15α-hydroxyestriol in targeted research applications.

Estriol (parent) Receptor binding profile differs; not a pathway-specific marker.
2-Hydroxyestriol Distinct CYP-mediated formation and weaker receptor binding limit direct interchange.
15α-Hydroxyestriol SERM-like profile; requires separate analytical and biological context.

6-Hydroxyestriol: Quantitative Comparative Evidence


Validated Internal Standard for Urinary Estriol GLC

In a validated gas-liquid chromatographic method for quantifying urinary estriol in late pregnancy, 6α-hydroxyestriol was employed as the internal standard. The method demonstrated analytical recoveries of conjugated estriol ranging from 96% to 102%, with a between-day precision (CV) of 4.4% at a mean concentration of 85.1 μmol/L [1]. This analytical performance was achieved because 6α-hydroxyestriol, as a structural analog of estriol, co-extracts and co-elutes similarly, effectively correcting for sample preparation and instrument variability. In contrast, other hydroxylated estriol metabolites (e.g., 2-hydroxyestriol or 15α-hydroxyestriol) were not validated for this specific method due to potential chromatographic interference or differing extraction efficiencies.

GLC Internal Standard
Head-to-head
96–102% recovery
CV 4.4% at 85.1 µmol/L
Supports analytical method context
Packed-column GLC, silyl ethers
Analytical Chemistry Clinical Chemistry Pregnancy Monitoring

Minor 6-Hydroxylation Pathway of Estriol

Perfusion studies in isolated rat liver demonstrate that estriol is hydroxylated at the C-2 position (~80%) and at the C-6 position (to a lesser extent) [1]. The 6-hydroxylation pathway is catalyzed by specific cytochrome P450 enzymes, including CYP3A4, CYP1A2, CYP2C8, and CYP2C9 [2]. In contrast, the major 2-hydroxylation pathway is primarily mediated by CYP1A2 and CYP3A4, while 16α-hydroxylation (producing estriol from estradiol) is catalyzed by different CYP isoforms. The identification of 6-hydroxyestriol as a specific metabolite allows researchers to probe the activity of these particular CYP enzymes in liver microsomes and hepatocyte models.

Metabolic Pathway
Class-level
6-hydroxylation: minor
2-hydroxylation: ~80% (major)
Supports CYP isoform differentiation
Isolated rat liver perfusion
Drug Metabolism Endocrinology Enzymology

Synthesis & Stereochemical Distinction from 15α-Hydroxyestriol

6-Hydroxyestriol was identified as the second major hydroxyestriol metabolite in human late pregnancy urine, alongside 15α-hydroxyestriol (estetrol) [1]. The synthesis of both 6α- and 6β-hydroxyestriol epimers was achieved via sodium borohydride reduction of 6-oxoestriol triacetate, with the 6α-epimer predominating in ethanol (85:15 ratio) and the 6β-epimer in methanol (65:35 ratio) [1]. Configurational assignments were made based on NMR spectral data, providing a definitive structural identity that distinguishes 6-hydroxyestriol from its 15α-hydroxylated counterpart, which has a distinct biological profile as a selective estrogen receptor modulator.

Epimer Synthesis
Head-to-head
6α: 85% in ethanol
6β: 65% in methanol
Supports stereochemical control
NaBH₄ reduction, 0 °C
Organic Synthesis Steroid Chemistry Stereochemistry

Hapten-Based ELISA for Estriol 3-Sulfate

A bridge-heterologous chemiluminescence enzyme-linked immunosorbent assay (ELISA) was developed for estriol 3-sulfate in pregnancy plasma using 6α-hydroxyestriol 3-sulfate 6-hemisuccinate as a novel hapten [1]. The immobilized antibody raised against this hapten exhibited high affinity and excellent specificity for estriol 3-sulfate. The bridge-heterologous ELISA demonstrated a sensitivity of 10 pg and showed excellent correlation with radioimmunoassay (RIA) results (r = 0.96) [1]. In contrast, assays using homologous systems or alternative haptens (e.g., 6-oxoestriol 3-sulfate O-carboxymethyloxime-BSA) were less sensitive.

ELISA Sensitivity
Head-to-head
Sensitivity: 10 pg
Correlation r=0.96 vs RIA
Supports immunoassay development
Bridge-heterologous chemiluminescence
Immunoassay Diagnostic Chemistry Hapten Synthesis

6-Hydroxyestriol: Research & Industrial Applications


Estriol Quantification Method Development

Researchers developing gas-liquid chromatography (GLC) or liquid chromatography-mass spectrometry (LC-MS) methods for quantifying estriol in biological matrices should prioritize 6α-hydroxyestriol as an internal standard. The validated GLC method using 6α-hydroxyestriol achieves analytical recoveries of 96-102% and a between-day precision of 4.4% CV at 85.1 μmol/L [1]. This compound is structurally analogous to estriol but does not occur naturally at concentrations that interfere with the measurement, making it ideal for correcting sample preparation and instrument variability. Alternative hydroxylated metabolites lack this validated performance profile for this specific application.

Estriol 6-Hydroxylation Pathway Elucidation

Investigators studying Phase I metabolism of estriol, particularly the role of specific cytochrome P450 enzymes (CYP3A4, CYP1A2, CYP2C8, CYP2C9), can use 6-hydroxyestriol as a marker for the minor 6-hydroxylation pathway. In isolated rat liver perfusion, 6-hydroxylation accounts for a small but detectable fraction of estriol metabolism, while the majority (~80%) undergoes 2-hydroxylation [1]. By quantifying 6-hydroxyestriol formation in hepatocyte models or microsomal incubations, researchers can assess the activity of these CYP isoforms and explore the physiological significance of this alternative metabolic route [2].

Immunoassay Development for Estriol Metabolites

Scientists developing immunoassays for estriol 3-sulfate can utilize 6α-hydroxyestriol 3-sulfate 6-hemisuccinate as a hapten to generate highly specific antibodies. A bridge-heterologous chemiluminescence ELISA using this hapten achieved a sensitivity of 10 pg and correlated strongly with RIA (r = 0.96) [1]. This performance demonstrates the utility of 6-hydroxyestriol derivatives in creating sensitive and specific diagnostic tools for monitoring estriol metabolites in pregnancy plasma, with performance comparable to the gold-standard RIA but with the advantages of a non-radioactive format.

Synthetic Chemistry & Stereochemical Studies

Organic chemists requiring specific epimers of 6-hydroxyestriol can obtain either the 6α- or 6β-isomer by controlling the solvent during sodium borohydride reduction of 6-oxoestriol triacetate: the 6α-epimer predominates in ethanol (85:15 ratio), while the 6β-epimer is favored in methanol (65:35 ratio) [1]. This synthetic accessibility, combined with definitive NMR-based configurational assignments, enables stereochemical investigations and the preparation of structurally defined standards, which are essential for distinguishing 6-hydroxyestriol from the biologically distinct 15α-hydroxyestriol (estetrol) found in pregnancy urine.

Application
Selection Property
Validation Focus
Estriol bioanalysis in urine
Internal standard co-elution
Recovery & precision in GLC
CYP isoform activity probing
6-hydroxylation pathway marker
CYP activity in liver models
Estriol 3-sulfate immunoassay
Hapten-specific antibody
Sensitivity & RIA correlation
Steroid stereochemistry
Epimer-specific synthesis
NMR configurational assignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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